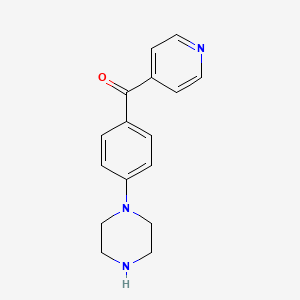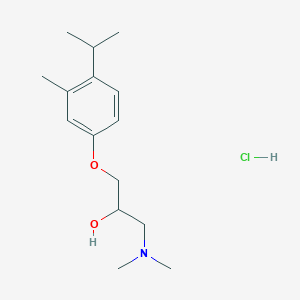
3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide, also known as AAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of thienylacetamides and has shown promising results in various studies related to cancer treatment and other medical conditions.
Aplicaciones Científicas De Investigación
3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment. In addition to cancer treatment, this compound has also been studied for its potential applications in treating other medical conditions, such as inflammation and pain.
Mecanismo De Acción
The mechanism of action of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This compound has been shown to selectively inhibit HDAC6, which is involved in the regulation of various cellular processes, including cell migration and proliferation. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated tubulin, which is involved in the formation of microtubules. The accumulation of acetylated tubulin leads to changes in the cytoskeleton of the cell, which can ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role in inhibiting HDAC enzymes, this compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by this compound can lead to a reduction in the invasiveness of cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide in lab experiments include its selective inhibition of HDAC6, which can lead to changes in gene expression patterns and ultimately lead to apoptosis in cancer cells. This compound has also been shown to have a good safety profile and low toxicity in animal studies. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo. The synthesis of this compound is also complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
The potential applications of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide in cancer treatment and other medical conditions make it a promising compound for future research. Some potential future directions for research include the optimization of the synthesis method to improve the yield and purity of the product, the development of more soluble analogs of this compound, and the investigation of its potential applications in combination with other cancer treatments. This compound has also been shown to have anti-inflammatory effects, and future research could explore its potential applications in treating inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide involves the reaction of 2-acetylthiophene, aniline, and benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride and hydrochloric acid to yield the final product. The synthesis method has been optimized to obtain a high yield of the product with good purity.
Propiedades
IUPAC Name |
3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxo-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-14(24)17-12-19(27-21(17)23-16-10-6-3-7-11-16)18(25)13-20(26)22-15-8-4-2-5-9-15/h2-12,23H,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAMAVADGAQWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)C(=O)CC(=O)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)

![3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6062459.png)
![4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6062487.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6062500.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6062504.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6062519.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6062524.png)
![2-[4-[4-(difluoromethoxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6062532.png)
![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6062540.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6062548.png)
![N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6062562.png)